molecular formula C18H13N3O4S2 B2941786 (5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 868214-30-6

(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2941786
CAS No.: 868214-30-6
M. Wt: 399.44
InChI Key: UAXQIWPVIUPJAN-UHFFFAOYSA-N
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Description

The compound “(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone” is a pyrazoline derivative featuring a nitro-substituted phenyl ring, a hydroxyl group, and two thiophene moieties. Its structure integrates a 4,5-dihydro-1H-pyrazole core, which is substituted at position 3 with a thiophen-2-yl group and at position 5 with a 2-hydroxy-5-nitrophenyl group. The methanone group at position 1 is further substituted with another thiophen-2-yl ring.

Properties

IUPAC Name

[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c22-15-6-5-11(21(24)25)9-12(15)14-10-13(16-3-1-7-26-16)19-20(14)18(23)17-4-2-8-27-17/h1-9,14,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXQIWPVIUPJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H14N4O3S2\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}_{2}

This structure highlights the presence of multiple functional groups that contribute to its biological activity.

1. Antitumor Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antitumor properties. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. A study demonstrated that slight modifications in the phenyl moiety could enhance the compound's efficacy against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future synthesis efforts .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Pyrazole derivatives are known for their ability to disrupt microbial cell walls and inhibit essential enzymes, leading to cell death. For instance, compounds with similar scaffolds have been reported to exhibit significant antibacterial effects against resistant strains of bacteria .

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response. The anti-inflammatory activity was assessed using various in vitro assays, demonstrating significant inhibition at microgram concentrations .

4. Antioxidant Activity

The presence of hydroxyl and nitro groups in the structure contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage and has implications for neuroprotective strategies against diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including variations of our compound, against several cancer cell lines (MCF-7 and HCT116). The results indicated IC50 values below 0.1 µM for some derivatives, suggesting potent antitumor activity linked to their structural features .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against resistant strains such as MRSA .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AntitumorInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazoline Derivatives

Compound Name R1 (Position 5) R2 (Position 3) Methanone Substituent
Target Compound 2-Hydroxy-5-nitrophenyl Thiophen-2-yl Thiophen-2-yl
(3,4-Dimethoxyphenyl)(3-(4-iodophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3m) Thiophen-2-yl 4-Iodophenyl 3,4-Dimethoxyphenyl
(3,4-Dimethoxyphenyl)(3-(3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3e) Thiophen-2-yl 3-Nitrophenyl 3,4-Dimethoxyphenyl
(3-(1H-Benzo[d]imidazol-2-yl)-5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(3-nitrophenyl)methanone Substituted phenyl Benzoimidazol-2-yl 3-Nitrophenyl

Key Observations :

  • The target compound uniquely combines a 2-hydroxy-5-nitrophenyl group (providing hydrogen-bonding and electron-withdrawing effects) with dual thiophene rings, whereas analogs like 3m and 3e use 3,4-dimethoxyphenyl or mononitrophenyl groups.

Physical Property Comparisons

Table 2: Melting Points and Yields of Selected Compounds

Compound Name Melting Point (°C) Yield (%)
Target Compound Not reported Not reported
(3m) 69–71 30.7
(3e) 76–78 40.8
(3-(3-Bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone (3d) 124–126 32.1

Key Observations :

  • Nitro-substituted derivatives (e.g., 3e ) generally exhibit lower melting points compared to brominated analogs (e.g., 3d ), likely due to reduced crystallinity from nitro group planarity.
  • The absence of melting point data for the target compound precludes direct comparison, but its hydroxyl and nitro groups may increase polarity and solubility compared to methoxy-substituted analogs .

Bioactivity and Functional Insights

  • PI3Kγ Inhibition : Compounds 3m and 3e are reported as PI3Kγ inhibitors, with activity influenced by substituent electronic profiles. The nitro group in 3e enhances binding affinity compared to iodinated or methoxylated analogs . The target compound’s 2-hydroxy-5-nitrophenyl group may further optimize hydrogen bonding with enzyme active sites.
  • Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for analogs in and , involving cyclocondensation of chalcones with hydrazines in 1,4-dioxane/triethylamine .

Q & A

Q. What are the standard synthetic routes for preparing this pyrazol-thiophene hybrid compound?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

  • React α,β-unsaturated ketone precursors (e.g., chalcone analogs with thiophene substituents) with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours).
  • Purify via recrystallization from ethanol or ethanol/water mixtures to isolate the dihydropyrazole core .
  • Key considerations : Monitor reaction progress using TLC, optimize molar ratios (1:1 stoichiometry), and control reflux temperature to avoid side reactions (e.g., over-oxidation of the nitro group) .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • XRD : Resolve the dihydropyrazole ring conformation and substituent orientations (e.g., thiophene and nitrophenyl groups). Monoclinic crystal systems (space group P21/c) are common for similar analogs .
  • FTIR : Identify characteristic peaks: C=O stretch (~1650 cm⁻¹), N–H bend (pyrazole ring, ~1550 cm⁻¹), and O–H (hydroxy group, ~3400 cm⁻¹) .
  • 1H/13C NMR : Assign thiophene protons (δ 6.8–7.5 ppm) and diastereotopic protons in the dihydropyrazole ring (δ 3.2–4.1 ppm). Coupling patterns (e.g., J = 16 Hz for trans-olefinic protons in precursor chalcones) help verify regiochemistry .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved?

  • Dynamic effects : Thiophene rings may exhibit restricted rotation, causing splitting in NMR. Use variable-temperature NMR to observe coalescence or decoupling of signals .
  • Tautomerism : The hydroxy-nitroaryl group may participate in keto-enol tautomerism, altering spectral profiles. Compare DFT-calculated spectra with experimental data to identify dominant tautomers .
  • Co-crystallization challenges : If XRD fails due to poor crystal growth, employ microscale sublimation or solvent-drop grinding with co-formers (e.g., nicotinamide) to improve crystal quality .

Q. What strategies are recommended for designing bioactivity assays targeting this compound’s potential antimicrobial properties?

  • In vitro assays :
    • MIC determination : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL). Include ciprofloxacin as a positive control .
    • Mechanistic studies : Assess membrane disruption via SYTOX Green uptake assays or inhibition of bacterial topoisomerase IV .
  • SAR optimization : Modify the 5-nitro-2-hydroxyphenyl moiety to introduce electron-withdrawing groups (e.g., –CF₃) to enhance membrane permeability .

Q. How can computational methods aid in predicting this compound’s reactivity or stability?

  • DFT calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles (e.g., C=O bond distance ~1.22 Å) and compare with XRD data .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • MD simulations : Model solvation effects in DMSO/water mixtures to assess hydrolytic stability of the methanone group .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Confirmation

ParameterValue (Example from Analog)Reference
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å
Dihedral anglesThiophene vs. pyrazole: 85.2°

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterOptimal ValueImpact on Yield
SolventGlacial acetic acidMaximizes cyclization efficiency
Reflux temperature80–90°CPrevents nitro group degradation
Hydrazine:ketone ratio1.1:1Reduces unreacted ketone

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